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Compound of Interest

Compound Name: PA22-2 (free acid)

CAS No.: 123063-31-0

Cat. No.: B569988

Get Quote

Executive Summary
PA22-2 (Free Acid) is a synthetic 15-mer peptide derived from the globular domain of the

Laminin

1 chain. It acts as a potent mimetic of the full-length protein, specifically retaining the biological
activity of the IKVAV (Ile-Lys-Val-Ala-Val) motif.

In drug development and tissue engineering, PA22-2 is critical for functionalizing biomaterials

(hydrogels, nanofibers) to promote neurite outgrowth, cell adhesion, and angiogenesis. The

"Free Acid" designation indicates a C-terminal carboxylic acid (-COOH), distinguishing it from

amidated forms often used to increase stability. This structural nuance dictates its conjugation

chemistry and electrostatic behavior in physiological buffers.

Key Technical Specifications:

Sequence: Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val[1]

Active Motif: IKVAV (Residues 11–15)
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Molecular Weight: ~2017.3 Da[2]

C-Terminus: Free Acid (-COOH)

Chemical Structure & Sequence Analysis[1][3]
Primary Sequence
The PA22-2 peptide consists of 15 amino acids. The N-terminal Cysteine is strategically

preserved to facilitate thiol-based conjugation (e.g., Michael addition to maleimide-

functionalized polymers), while the C-terminal IKVAV sequence drives the biological interaction.

Sequence (N

C): Cys - Ser - Arg - Ala - Arg - Lys - Gln - Ala - Ala - Ser - Ile - Lys - Val - Ala - Val

One-Letter Code: C-S-R-A-R-K-Q-A-A-S-I-K-V-A-V

Structural Domains
The peptide can be functionally segmented into three domains:

Conjugation Handle (N-Terminus):Cys-Ser

The thiol group (-SH) on Cysteine allows for chemoselective tethering to scaffolds without

disrupting the active site.

Spacer/Linker Region:Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser[1]

Provides hydrophilicity and spatial separation, preventing steric hindrance between the

scaffold and the receptor-binding domain.

Bioactive Ligand (C-Terminus):Ile-Lys-Val-Ala-Val (IKVAV)

The canonical neurite-promoting site.

Visualization of Structure and Logic
The following diagram illustrates the functional segmentation of PA22-2.
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Figure 1: Functional segmentation of the PA22-2 sequence showing the N-terminal conjugation

handle and the C-terminal IKVAV bioactive motif.

Physicochemical Properties[4]
Understanding the physicochemical profile is essential for solubility optimization and

formulation stability.

Property Value Technical Note

Molecular Formula
Based on free acid form.[2][3]

[4]

Molecular Weight 2017.35 g/mol
Monoisotopic mass may vary

slightly by isotope abundance.

Isoelectric Point (pI) ~11.5

Highly basic due to Arg/Lys

content. Positively charged at

physiological pH (7.4).

Net Charge (pH 7) +4

Contributes to electrostatic

binding with negatively

charged cell membranes.

Solubility Water, DMSO, Formic Acid

Soluble in water >1 mg/mL.

Acidification (acetic acid) aids

dissolution due to basic

residues.

Appearance White Lyophilized Powder
Hygroscopic; store desiccated

at -20°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b569988/docs?utm_src=pdf-body-img#technical-guide-pa22-2-free-acid-structure-and-sequence
https://www.abmole.com/products/pa22-2-free-acid.html
https://www.pharmaffiliates.com/en/123063-31-0-l-cysteinyl-l-seryl-l-arginyl-l-alanyl-l-arginyl-l-lysyl-l-glutaminyl-l-alanyl-l-alanyl-l-seryl-l-isoleucyl-l-lysyl-l-valyl-l-alanyl-l-valyl-l-seryl-l-alanyl-l-aspartyl-l-arginine-papep001372.html
https://www.medchemexpress.com/laminin-.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Insight (Free Acid vs. Amide): The "Free Acid" form possesses a C-terminal carboxylate

(

at pH 7.4). In contrast, the "Amide" form (

) removes this negative charge. For PA22-2, the free acid is often the native sequence mimic,
but the presence of the C-terminal charge can slightly alter the

(dissociation constant) with receptors compared to the amidated variant. Ensure your
experimental design explicitly requires the free acid form.

Mechanism of Action: Neurite Outgrowth[6][7]
PA22-2 operates by mimicking the laminin

1 chain's interaction with cellular receptors. Unlike the RGD motif (which binds integrins

,

), the IKVAV motif in PA22-2 primarily targets the 110 kDa Laminin Binding Protein (LBP) and
specific integrins (e.g.,

,

).

Signaling Cascade
Upon binding, PA22-2 triggers a cascade involving focal adhesion kinase (FAK) and the

MAPK/ERK pathway, resulting in actin filament reorganization and neurite extension.
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Figure 2: Signal transduction pathway activated by PA22-2 binding to cell surface receptors,

leading to neurite outgrowth.[1][5]

Synthesis & Manufacturing Protocol
To generate PA22-2 (Free Acid) with high purity (>95%), Solid Phase Peptide Synthesis

(SPPS) using Fmoc chemistry is the industry standard.

Resin Selection (Critical Step)
Target: C-terminal Free Acid (-COOH).

Correct Resin:Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin.

Incorrect Resin: Rink Amide Resin (yields -CONH2).

Step-by-Step Synthesis Workflow
Loading: Attach the first amino acid (Fmoc-Val-OH) to the Wang resin using esterification

(e.g., DIC/DMAP).

Deprotection: Remove Fmoc group using 20% Piperidine in DMF.

Coupling: Activate subsequent amino acids (Fmoc-Ala-OH, etc.) using HBTU/DIEA or

DIC/Oxyma.

Note: The sequence contains Arg (Pbf) and Lys (Boc). Ensure coupling times are

extended for bulky residues.

Cleavage (The "Free Acid" Release):

Reagent Cocktail: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% EDT (Ethanedithiol),

2.5%

.

Why EDT? The sequence contains a Methionine (none here) or Cysteine. EDT is crucial to

prevent oxidation of the N-terminal Cysteine thiol.
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Precipitation: Cold Diethyl Ether.

Purification: Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Quality Control (Self-Validating System)
Every batch must be validated against the theoretical mass.

ESI-MS: Look for

and

.

HPLC: Single peak >95% area at 214 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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